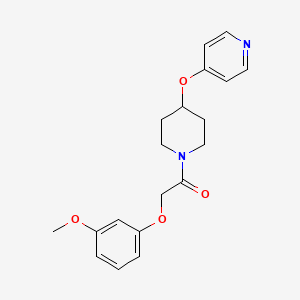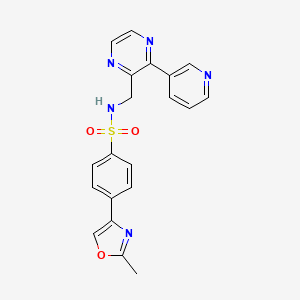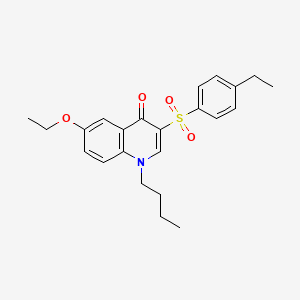
3,6-Dihydro-2H-pyran-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydro-2H-pyran-3-ol is a chemical compound with the molecular formula C5H8O2 . It is a type of heterocyclic compound, specifically a dihydropyran . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O, one of which is 3,6-dihydro-2H-pyran .
Synthesis Analysis
The synthesis of 3,6-Dihydro-2H-pyran-3-ol involves catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes . The reaction exhibits excellent enantioselectivity, good functional group tolerance, and wide compatibility of diverse 3,6-dihydro-2H-pyran and aldehyde components .Molecular Structure Analysis
The molecular structure of 3,6-Dihydro-2H-pyran-3-ol consists of a six-membered ring with five carbon atoms and one oxygen atom . The average mass of the molecule is 100.116 Da and the monoisotopic mass is 100.052429 Da .Chemical Reactions Analysis
Ethers, such as 3,6-Dihydro-2H-pyran-3-ol, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
3,6-Dihydro-2H-pyran-3-OL: serves as a key intermediate in organic synthesis. Its structure is pivotal for constructing complex organic compounds due to its reactivity and stability. The compound can undergo various chemical reactions, including enantioselective synthesis , where it’s used to create chiral molecules with high enantioselectivity . This is crucial for the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Hydroxyl Group Protection
In the realm of synthetic chemistry, protecting reactive functional groups is essential to prevent unwanted side reactions3,6-Dihydro-2H-pyran-3-OL is widely utilized as a hydroxyl-protecting reagent . This application is particularly important when synthesizing molecules that contain sensitive hydroxyl groups, which need to be shielded during certain stages of the synthesis process.
Biological Activity Studies
Many dihydro-2H-pyran derivatives, including 3,6-Dihydro-2H-pyran-3-OL , exhibit biological activity . Research into these activities can lead to the development of new pharmaceuticals. The compound’s derivatives are studied for their potential as therapeutic agents, with a focus on their interaction with biological systems.
Enantioselective Catalysis
The compound is used in enantioselective catalysis to produce enantiopure α-substituted 3,6-dihydro-2H-pyrans . This process is significant for creating substances with specific optical activities, which is a critical attribute for drugs and other active molecules in medicinal chemistry.
Radical Cyclization Reactions
3,6-Dihydro-2H-pyran-3-OL: is involved in radical cyclization reactions, a method used to form cyclic structures . These reactions are valuable for constructing diverse cyclic compounds efficiently, which can serve as building blocks for more complex molecules in synthetic organic chemistry.
Synthesis of Natural Compounds
The compound is also instrumental in the synthesis of natural compounds that contain a substituted dihydropyran ring . These natural compounds have various applications, including pharmaceuticals, agrochemicals, and materials science.
Laboratory Research and Development
In laboratory R&D, 3,6-Dihydro-2H-pyran-3-OL is used as a reagent for developing new synthetic pathways and methodologies . Its versatility makes it a valuable tool for chemists exploring novel reactions and compound synthesis.
Medicinal Chemistry Research
Finally, 3,6-Dihydro-2H-pyran-3-OL plays a role in medicinal chemistry research. Its derivatives are explored for their pharmacological properties, contributing to the discovery and development of new drugs with potential benefits for treating various diseases .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3,6-Dihydro-2H-pyran-3-OL is a versatile compound used in organic synthesis and pharmaceutical research . It is often used as a hydroxyl protecting agent . The primary targets of this compound are the hydroxyl groups in various organic molecules, which it protects during synthesis processes .
Mode of Action
The compound interacts with its targets through a process known as alkoxyiodination . This involves the regioselective involvement of the C=C double bond in the presence of crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid and azobis(isobutyronitrile) (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .
Biochemical Pathways
The biochemical pathways affected by 3,6-Dihydro-2H-pyran-3-OL involve the cyclization of propargyl β-iodoalkyl ethers . This process leads to the regioselective formation of 3,6-Dihydro-2H-pyran derivatives . The cyclization process is likely facilitated by the hydrolysis of the C–I bond due to contact with atmospheric moisture and water .
Pharmacokinetics
Its molecular weight is 100116 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3,6-Dihydro-2H-pyran-3-OL is the formation of substituted 3,6-dihydro-2H-pyrans . These compounds are important intermediates in organic synthesis, especially for the protection of alcoholic and phenolic hydroxy groups .
Action Environment
The action of 3,6-Dihydro-2H-pyran-3-OL is influenced by environmental factors such as temperature and the presence of moisture. For instance, the hydrolysis of the C–I bond, a key step in the formation of 3,6-dihydro-2H-pyrans, is facilitated by atmospheric moisture and water . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyran-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWAXHWELFEAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran-3-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)



![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)